molecular formula C7H12O4 B12057953 3,5-Dihydroxycyclohexanecarboxylic acid CAS No. 804428-26-0

3,5-Dihydroxycyclohexanecarboxylic acid

Cat. No.: B12057953
CAS No.: 804428-26-0
M. Wt: 160.17 g/mol
InChI Key: JOIXGDNGAXHWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol It is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxycyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the hydroxylation of cyclohexanecarboxylic acid derivatives under controlled conditions. The reaction typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexanecarboxylic acid derivatives. This process is often carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dihydroxybenzoic acid
  • 3,5-Dichlorobenzoic acid
  • 3,5-Dimethoxybenzoic acid
  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid

Uniqueness

Compared to similar compounds, 3,5-Dihydroxycyclohexanecarboxylic acid is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties.

Properties

IUPAC Name

3,5-dihydroxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6,8-9H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIXGDNGAXHWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.